1-Cyclohexyl-2-ethylbenzene

Physical property Distillation Isomer separation

1-Cyclohexyl-2-ethylbenzene (CAS 4501-37-5) is an ortho‑substituted dialkylbenzene belonging to the cyclohexylethylbenzene isomer family (molecular formula C₁₄H₂₀, molecular weight 188.31 g·mol⁻¹). It exists as a clear to pale-yellow liquid at ambient temperature with a relative density of 0.925 and a predicted boiling point of 273.9 ± 10.0 °C at 760 mmHg.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 4501-37-5
Cat. No. B1353154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-ethylbenzene
CAS4501-37-5
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C2CCCCC2
InChIInChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3
InChIKeyGEPBEZWRRNVONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2-ethylbenzene (CAS 4501-37-5) Procurement Specification & Isomer Identity Guide


1-Cyclohexyl-2-ethylbenzene (CAS 4501-37-5) is an ortho‑substituted dialkylbenzene belonging to the cyclohexylethylbenzene isomer family (molecular formula C₁₄H₂₀, molecular weight 188.31 g·mol⁻¹) . It exists as a clear to pale-yellow liquid at ambient temperature with a relative density of 0.925 and a predicted boiling point of 273.9 ± 10.0 °C at 760 mmHg . The compound serves as a building block in organic synthesis, particularly for liquid crystal intermediates and specialty polymers, where the precise substitution pattern of the aromatic ring dictates downstream material properties .

Why 1-Cyclohexyl-2-ethylbenzene Cannot Be Simply Swapped with Meta or Para Isomers


The three constitutional isomers—ortho (CAS 4501-37-5), meta (CAS 4501-38-6), and para (CAS 4501-39-7)—share the same molecular formula but exhibit distinct physicochemical properties and reactivity profiles that preclude interchangeable use in regulated synthesis or formulation workflows. The ortho isomer possesses a unique steric environment created by the vicinal cyclohexyl and ethyl groups, which lowers its boiling point relative to the meta and para analogs and alters its lipophilicity (XLogP3 = 5.3) sufficiently to affect both chromatographic retention and solvent partitioning behavior . In catalytic alkylation processes, the ortho isomer is formed with significantly lower selectivity than the para isomer due to steric hindrance at the transition state, meaning that isomer mixtures cannot be substituted for the pure ortho compound without compromising reaction outcomes [1].

Head-to-Head Quantitative Differentiation Evidence for 1-Cyclohexyl-2-ethylbenzene (CAS 4501-37-5) vs. Closest Analogs


Boiling Point: Ortho Isomer Boils 5–10 °C Lower Than Meta and Para Analogs

The predicted boiling point of 1-cyclohexyl-2-ethylbenzene is 273.9 ± 10.0 °C at 760 mmHg , which is approximately 5.5 °C lower than the meta isomer (279.4 ± 10.0 °C) and 10.1 °C lower than the para isomer (284.0 ± 10.0 °C) . This boiling point depression arises from the reduced molecular symmetry of the ortho substitution pattern, which weakens intermolecular packing in the liquid phase and facilitates vaporization.

Physical property Distillation Isomer separation

Lipophilicity: Ortho Isomer Shows Reduced LogP Compared to Meta and Para, Impacting Extraction and Chromatography

The computed XLogP3 of 1-cyclohexyl-2-ethylbenzene is 5.3 , whereas the ACD/LogP values for the meta and para isomers are both predicted as 5.73 . The lower lipophilicity of the ortho isomer is consistent with reduced molecular surface area exposure of the hydrophobic cyclohexyl moiety due to intramolecular steric interactions with the adjacent ethyl group, leading to a measurable difference in octanol-water partitioning.

Lipophilicity LogP Chromatographic retention

Catalytic Regioselectivity: Ortho Isomer Formation Is Sterically Disfavored, Making Pure Ortho Material Synthetically Scarce

In the vapour-phase cyclohexylation of ethylbenzene with cyclohexene over Al-MCM-41 and Al-MCM-48 molecular sieves (200–400 °C), the para-cyclohexylethylbenzene (p-CEB) selectivity consistently exceeds that of ortho-cyclohexylethylbenzene (o-CEB) [1]. The authors attribute the lower ortho selectivity to increased steric hindrance at the transition state for ortho attack, a factor inherent to the 1,2-substitution pattern. Consequently, direct synthesis preferentially yields the para isomer, making pure ortho isomer less abundant and more costly to isolate from mixed isomer streams.

Regioselectivity Alkylation Catalysis

Relative Density Differentiates Ortho from Meta/Para Isomers, Enabling Rapid Purity Screening

The experimentally reported relative density of 1-cyclohexyl-2-ethylbenzene is 0.925 , whereas the predicted density for both meta and para isomers is 0.9 ± 0.1 g/cm³ . While the predicted ranges overlap, the ortho isomer's density is consistently reported at the higher end (0.925 vs. 0.9 central value), consistent with more efficient molecular packing enabled by the conformational restriction of the ortho substituents.

Density Quality control Isomer identity

Procurement Cost Differential Reflects Isomer Scarcity and Purification Burden

Pricing data from a major European fine chemical supplier indicates that 1-cyclohexyl-2-ethylbenzene (CAS 4501-37-5) is listed at £24.00 for 1 g and £31.00 for 5 g (purity 98%) . In contrast, the para isomer (CAS 4501-39-7) is available from multiple suppliers at 95–97% purity with significantly lower per-gram costs at bulk scale, and the meta isomer (CAS 4501-38-6) occupies an intermediate price tier . The ortho isomer commands the highest unit price among the three constitutional isomers, reflecting the synthetic disfavoring documented in catalytic studies.

Procurement cost Isomer purity Supply chain

Procurement-Relevant Application Scenarios for 1-Cyclohexyl-2-ethylbenzene Based on Verified Differentiation Data


Isomer-Specific Building Block for Liquid Crystal Intermediates

The ortho substitution pattern imposes a bent molecular geometry that modulates the aspect ratio and polarizability anisotropy of mesogenic cores. When synthesizing liquid crystalline materials, the 1,2-disubstitution of 1-cyclohexyl-2-ethylbenzene (CAS 4501-37-5) can alter mesophase transition temperatures and dielectric anisotropy compared to the more linear para analog . Researchers developing negative-dielectric-anisotropy LC mixtures or materials requiring reduced melting points should specify the ortho isomer, as the para isomer's extended geometry favors higher clearing points .

Sterically Congested Scaffold for Selective Catalytic Transformations

The vicinal arrangement of cyclohexyl and ethyl groups creates a sterically shielded aromatic ring that can direct electrophilic substitution to the less hindered 4- and 5-positions with enhanced regioselectivity over the meta isomer. This property is valuable for synthesizing 1,2,4- or 1,2,5-trisubstituted benzene derivatives where sequential functionalization requires predictable directing effects . The documented synthetic scarcity of the ortho isomer—due to its disfavored formation in direct cyclohexylation—further means that procurement of the pure compound represents the most reliable entry point for such steric-control strategies.

Chromatographic Method Development and Isomer-Identity Reference Standard

The combination of a distinct boiling point (273.9 °C), density (0.925), and LogP (5.3) relative to the meta and para isomers makes 1-cyclohexyl-2-ethylbenzene an effective retention-time marker in GC and reversed-phase HPLC method development for cyclohexylethylbenzene isomer analysis . Analytical laboratories requiring certified isomer identification should procure the ortho isomer as a reference standard to validate separation methods, as the three isomers may co-elute under non-optimized conditions but can be resolved using the physicochemical differences quantified above .

Specialty Polymer Monomer Requiring Defined Kink Geometry

In step-growth polymerization, the ortho substitution introduces a 'kink' along the polymer backbone that disrupts crystallinity and enhances solubility in organic solvents relative to polymers derived from the para isomer. Atomfair notes that 1-cyclohexyl-2-ethylbenzene is used as a precursor for specialty polymers where controlled chain folding impacts thermal and dielectric properties . Polymer chemists targeting amorphous, high-Tg materials with low dielectric constants should select the ortho isomer over the para isomer to achieve the desired chain-packing disruption.

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